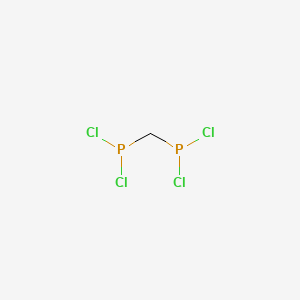

Bis(dichlorophosphino)methane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

dichloro(dichlorophosphanylmethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl4P2/c2-6(3)1-7(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKLCAXLANZKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(Cl)Cl)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382732 | |

| Record name | Bis(dichlorophosphino)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28240-68-8 | |

| Record name | Bis(dichlorophosphino)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(dichlorophosphino)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(dichlorophosphino)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dichlorophosphino)methane (C1H2Cl4P2), CAS number 28240-68-8, is a reactive organophosphorus compound with significant applications in synthetic chemistry, particularly as a bidentate phosphine (B1218219) ligand in catalysis. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, reactivity, and handling protocols. It is intended to serve as a technical resource for researchers in academia and industry, including those in the field of drug development where phosphorus-containing ligands are of growing importance.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid that is sensitive to air and moisture.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | CH₂Cl₄P₂ | [2] |

| Molecular Weight | 217.79 g/mol | [1][2] |

| CAS Number | 28240-68-8 | [2] |

| Density | 1.601 g/mL at 25 °C | [1] |

| Boiling Point | 101 °C | [1] |

| Refractive Index | n20/D 1.5940 | [1] |

| Flash Point | 96.1 °C (205 °F) | [1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public databases. The following represents typical expected spectroscopic behavior based on its structure and comparison with related compounds.

2.1. NMR Spectroscopy

-

³¹P NMR: The phosphorus-31 NMR spectrum is expected to show a single resonance, characteristic of a P(III) center bonded to two chlorine atoms and a methylene (B1212753) group. The chemical shift would be in the region typical for dichlorophosphines.

-

¹H NMR: The proton NMR spectrum would exhibit a triplet centered around the chemical shift for the methylene protons, resulting from coupling to the two equivalent phosphorus nuclei.

-

¹³C NMR: The carbon-13 NMR spectrum would show a triplet for the methylene carbon due to coupling with the two phosphorus atoms.

2.2. Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra would be characterized by vibrational modes corresponding to P-Cl and C-P bonds. The symmetric and asymmetric stretching and bending frequencies of the PCl₂ groups and the CH₂ bridge would be the most prominent features. Due to the molecule's symmetry, some vibrational modes may be exclusively Raman or IR active.

Reactivity and Applications

This compound is a versatile reagent and ligand in organic and organometallic chemistry.

3.1. Ligand in Catalysis

The primary application of this compound is as a bidentate phosphine ligand in a variety of palladium-catalyzed cross-coupling reactions.[1] Its ability to chelate to a metal center can enhance catalytic activity and selectivity. It is suitable for use in reactions such as:[1]

-

Buchwald-Hartwig Cross-Coupling

-

Heck Reaction

-

Hiyama Coupling

-

Negishi Coupling

-

Sonogashira Coupling

-

Stille Coupling

-

Suzuki-Miyaura Coupling

The general workflow for a Suzuki-Miyaura cross-coupling reaction, where this compound could be employed as a ligand, is depicted below.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

3.2. Synthesis of Other Organophosphorus Compounds

The P-Cl bonds in this compound are susceptible to nucleophilic substitution, making it a valuable precursor for the synthesis of other methylene-bridged bisphosphines with different substituents on the phosphorus atoms.

Experimental Protocols

4.1. Synthesis

A potential synthetic route to this compound involves the chlorination of methylenebis(phosphonic acid) or its esters. A general representation of this transformation is shown below.

Caption: A plausible synthetic pathway to this compound.

4.2. Handling and Safety

This compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[2] It is also sensitive to air and moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., butyl rubber or Viton) are essential.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Spill and Disposal:

In case of a spill, the area should be evacuated. The spill should be absorbed with an inert material (e.g., vermiculite (B1170534) or sand) and placed in a sealed container for disposal. All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local regulations.

Structural Information

A definitive crystal structure of this compound is not publicly available. However, computational modeling and data from related structures, such as metal complexes of bis(diphenylphosphino)methane, can provide insights into its likely molecular geometry. The molecule is expected to have a tetrahedral geometry around the phosphorus atoms and a methylene bridge creating a flexible backbone.

Thermal Stability

Specific data on the thermal decomposition of this compound is not available. However, based on its structure, it is expected to be thermally labile. At elevated temperatures, decomposition could lead to the formation of various phosphorus-containing byproducts and chlorinated hydrocarbons. Any thermal processing should be conducted with caution and under a controlled atmosphere.

Conclusion

This compound is a valuable, albeit hazardous, chemical for the synthesis of more complex organophosphorus compounds and as a ligand in transition metal catalysis. Its effective use in research and development, particularly in the synthesis of potential pharmaceutical intermediates, requires a thorough understanding of its properties and strict adherence to safety protocols. Further research to fully characterize its spectroscopic properties and reactivity would be beneficial to the scientific community.

References

An In-depth Technical Guide to Bis(dichlorophosphino)methane (CAS: 28240-68-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dichlorophosphino)methane, with the CAS number 28240-68-8, is a highly reactive organophosphorus compound. Primarily, it serves as a valuable bidentate phosphine (B1218219) ligand in the field of organic synthesis. Its ability to chelate with transition metals, particularly palladium, makes it an effective component in catalysts for a variety of cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, including those with potential therapeutic applications. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its applications in catalysis, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and safety information are also included to assist researchers in its practical application.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a sharp, pungent odor. It is highly sensitive to moisture and air, reacting violently with water. Due to its reactivity, it is typically handled under an inert atmosphere.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 28240-68-8 | [1][2][3][4] |

| Molecular Formula | CH₂Cl₄P₂ | [2][5] |

| Molecular Weight | 217.79 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.601 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5940 | [6] |

| Flash Point | 96.1 °C (205.0 °F) - closed cup | [6] |

| InChI Key | OEKLCAXLANZKPX-UHFFFAOYSA-N | [6] |

| SMILES | ClP(Cl)CP(Cl)Cl | [6] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively available in the public domain. However, ³¹P NMR data has been reported.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Reference(s) |

| ³¹P NMR | A spectrum is available on PubChem, showing a single peak consistent with the symmetrical nature of the molecule. The exact chemical shift and coupling constants are instrument-dependent. | [2] |

| ¹H NMR | Data not readily available in the searched literature. A triplet is expected for the methylene (B1212753) protons due to coupling with the two equivalent phosphorus atoms. | |

| ¹³C NMR | Data not readily available in the searched literature. A triplet is expected for the methylene carbon due to coupling with the two phosphorus atoms. | |

| Infrared (IR) | Data not readily available in the searched literature. |

Synthesis

Applications in Catalysis: Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound is as a bidentate phosphine ligand in palladium-catalyzed cross-coupling reactions. These reactions are pivotal in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. The bidentate nature of the ligand allows it to form a stable chelate with the palladium center, influencing the catalyst's activity, stability, and selectivity.

This compound is a suitable ligand for several key cross-coupling reactions, including:

The electron-withdrawing nature of the chlorine atoms on the phosphorus centers of this compound can modify the electronic properties of the palladium catalyst, which in turn can influence the efficiency of the catalytic cycle.

Generalized Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions where a phosphine ligand such as this compound could be employed. Researchers should optimize these conditions for their specific substrates.

General Experimental Protocol for a Suzuki-Miyaura Coupling Reaction

General Experimental Protocol for a Buchwald-Hartwig Amination Reaction

-

Reaction Setup : In an oven-dried Schlenk tube, under an inert atmosphere, combine the aryl halide (1.0 equiv), the amine (1.0-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv).

-

Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

-

Reaction : Heat the sealed reaction vessel to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring : Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up : After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards : Causes severe skin burns and eye damage.[6] Reacts violently with water.[3]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6]

-

Handling : Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition due to moisture and air. Use dried glassware and solvents.

-

Storage : Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from water and oxidizing agents.

Relevance to Drug Development

While this compound is not a therapeutic agent itself, its role as a ligand in palladium-catalyzed cross-coupling reactions is of significant importance to drug discovery and development. These reactions enable the efficient and modular synthesis of complex molecular architectures that are often found in biologically active compounds. The ability to form carbon-carbon and carbon-nitrogen bonds with high precision and in good yields allows for the rapid generation of libraries of compounds for screening and the synthesis of lead compounds and drug candidates. The specific properties of the this compound ligand can influence the outcome of these synthetic steps, making it a valuable tool for medicinal chemists.

Conclusion

This compound is a key reagent in modern organic synthesis, primarily utilized as a bidentate phosphine ligand for palladium-catalyzed cross-coupling reactions. Its unique electronic properties make it a valuable tool for the construction of complex organic molecules. While detailed synthetic and spectroscopic data are not widely available, its utility in a range of important chemical transformations is well-established. Proper handling and safety precautions are essential when working with this reactive compound. For researchers and professionals in drug development, understanding the application of such ligands is crucial for the efficient synthesis of novel chemical entities with therapeutic potential.

References

An In-depth Technical Guide on the Molecular Structure of Bis(dichlorophosphino)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bis(dichlorophosphino)methane serves as a fundamental building block in organophosphorus chemistry. Its two dichlorophosphino groups, linked by a methylene (B1212753) bridge, offer multiple coordination sites, making it a versatile ligand in the synthesis of metal complexes. The reactivity and coordination chemistry of this molecule are intrinsically linked to its three-dimensional structure, including bond lengths, bond angles, and conformational preferences. This guide aims to provide a detailed account of these structural parameters.

Molecular Structure and Geometry

In the absence of experimental crystallographic or gas-phase electron diffraction data for this compound, its molecular geometry can be predicted using computational chemistry and inferred from the structures of related molecules.

Theoretical Molecular Geometry:

The geometry of this compound is anticipated to feature a central tetrahedral carbon atom bonded to two hydrogen atoms and two phosphorus atoms. Each phosphorus atom, in turn, is bonded to two chlorine atoms and the central carbon atom, adopting a trigonal pyramidal geometry. The molecule possesses a C₂ symmetry axis passing through the carbon atom and bisecting the P-C-P angle.

Key Structural Features:

-

P-C-P Backbone: The flexibility of the P-C-P linkage allows for a range of conformations. The relative orientation of the two PCl₂ groups is a key determinant of the molecule's overall shape and its ability to act as a chelating or bridging ligand.

-

PCl₂ Groups: The geometry of the dichlorophosphino groups is expected to be pyramidal, with the lone pair of electrons on the phosphorus atom occupying one of the vertices of a tetrahedron.

A logical workflow for determining molecular structure in the absence of direct experimental data is outlined below.

Spectroscopic Properties

Spectroscopic techniques provide valuable insights into the bonding and structure of molecules. While specific experimental spectra for this compound are not widely reported, the expected spectroscopic characteristics can be discussed based on the principles of NMR and vibrational spectroscopy.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for characterizing phosphorus-containing compounds. The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus nucleus.

Expected ³¹P NMR Spectrum:

For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, as the two phosphorus atoms are chemically equivalent due to the molecule's symmetry. The chemical shift would be influenced by the electronegativity of the chlorine atoms and the nature of the methylene bridge. In comparison to trialkylphosphines, the chemical shift is expected to be significantly downfield due to the deshielding effect of the chlorine atoms.

Table 1: General ³¹P NMR Chemical Shift Ranges for Related Phosphorus Compounds

| Compound Type | Chemical Shift Range (ppm) |

| PCl₃ | ~219 |

| R-PCl₂ | 170 - 200 |

| R₂-PCl | 90 - 120 |

| R₃P | -60 to +50 |

Note: Data is generalized and the exact shift for this compound may vary.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of the bond strengths and the masses of the atoms involved.

Expected Vibrational Modes:

The vibrational spectrum of this compound would be characterized by:

-

P-Cl stretching vibrations: These are expected to appear in the region of 450-600 cm⁻¹.

-

P-C stretching vibrations: These would likely be found in the 600-800 cm⁻¹ range.

-

CH₂ group vibrations: Including stretching and bending modes, which typically appear around 2900-3000 cm⁻¹ and 1400-1500 cm⁻¹, respectively.

The symmetry of the molecule will influence which vibrational modes are active in the IR and Raman spectra, with some modes potentially being active in both and others in only one.

Synthesis and Reactivity

This compound is a reactive compound that serves as a precursor to a variety of other organophosphorus compounds.

Synthesis

A common synthetic route to this compound involves the reaction of a suitable methylene precursor with phosphorus trichloride. A generalized synthetic pathway is depicted below.

Experimental Protocol for an Analogous Synthesis (Bis(diphenylphosphino)methane):

-

Preparation of Sodium Diphenylphosphide: Triphenylphosphine is reacted with sodium metal in a suitable solvent, such as liquid ammonia (B1221849) or dioxane, to generate sodium diphenylphosphide (NaPPh₂).

-

Reaction with Dichloromethane (B109758): The resulting solution of sodium diphenylphosphide is then treated with dichloromethane (CH₂Cl₂).

-

Workup and Isolation: The reaction mixture is worked up to remove sodium chloride and the solvent, and the product, bis(diphenylphosphino)methane (B1329430), is isolated and purified, typically by crystallization.

Note: The synthesis of this compound would require different starting materials and reaction conditions and should be approached with caution due to the reactivity of the reagents.

Reactivity

The P-Cl bonds in this compound are susceptible to nucleophilic attack, making it a valuable starting material for the synthesis of a wide range of derivatives. For example, reaction with Grignard reagents or organolithium compounds can be used to replace the chlorine atoms with organic groups. The phosphorus lone pairs also allow it to act as a ligand in coordination chemistry.

Conclusion

This compound is a molecule of fundamental importance in organophosphorus chemistry. While a definitive experimental structure has yet to be reported in the literature, a combination of theoretical considerations and comparison with analogous compounds provides a solid framework for understanding its molecular geometry and spectroscopic properties. Further experimental studies, particularly X-ray crystallography or gas-phase electron diffraction, are needed to provide precise quantitative data on its structure. Such data would be invaluable for advancing the application of this versatile molecule in synthesis and catalysis.

References

An In-Depth Technical Guide to the Synthesis of Bis(dichlorophosphino)methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis protocols for bis(dichlorophosphino)methane (CH₂(PCl₂)₂), a valuable precursor in the synthesis of various organophosphorus compounds and ligands used in catalysis and drug development. The information presented is collated from established chemical literature and is intended for a professional audience with a strong background in synthetic chemistry.

Core Synthesis Strategy: Electrophilic Substitution and Reduction

The most common and established method for the synthesis of this compound involves a two-step process:

-

Formation of a Methylene-Bridged Phosphonium (B103445) Complex: This step involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with dichloromethane (B109758) (CH₂Cl₂) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The aluminum chloride activates the phosphorus trichloride, facilitating an electrophilic attack on the dichloromethane. This results in the formation of a stable methylene-bridged bis(trichlorophosphonium) tetrachloroaluminate complex, [CH₂(PCl₃)₂]²⁺[AlCl₄⁻]₂.

-

Reduction of the Phosphonium Complex: The intermediate complex is then reduced to yield the final product, this compound. Various reducing agents can be employed for this transformation, with phosphorus itself or other mild reducing agents being common choices.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound, based on the foundational work in the field.

Protocol 1: Synthesis via Aluminum Chloride Catalysis and Phosphorus Reduction

This protocol is adapted from the work of Novikova, Proskurnina, and Lutsenko, pioneers in the synthesis of this compound.

Reaction Scheme:

2 PCl₃ + CH₂Cl₂ + 2 AlCl₃ → [CH₂(PCl₃)₂]²⁺[AlCl₄⁻]₂

[CH₂(PCl₃)₂]²⁺[AlCl₄⁻]₂ + 2 P → 3 CH₂(PCl₂)₂ + 2 AlCl₃

Experimental Procedure:

-

Complex Formation: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a mixture of anhydrous aluminum chloride (2.0 mol) and phosphorus trichloride (4.0 mol) is prepared under an inert atmosphere (e.g., argon or nitrogen).

-

Dichloromethane (1.0 mol) is added dropwise to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

-

After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours to ensure the complete formation of the solid phosphonium complex.

-

The excess phosphorus trichloride is removed by distillation under reduced pressure.

-

Reduction: The resulting solid complex is then cooled, and red phosphorus (2.0 mol) is added.

-

The mixture is heated carefully to initiate the reduction reaction. The reaction can be vigorous, and the temperature should be controlled.

-

After the initial exothermic reaction subsides, the mixture is heated at a higher temperature (specific temperature may vary and should be optimized) for several hours to drive the reaction to completion.

-

Purification: The product, this compound, is isolated from the reaction mixture by vacuum distillation. The resulting colorless liquid is sensitive to air and moisture and should be handled under an inert atmosphere.

Quantitative Data:

| Parameter | Value |

| Yield | 60-70% |

| Boiling Point | 78-80 °C / 10 mmHg |

| ³¹P NMR (neat) | δ 164.5 ppm |

Visualization of the Synthetic Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Logical Workflow for Synthesis and Purification

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Phosphorus trichloride and this compound are highly reactive with water and moisture, releasing corrosive and toxic fumes. All manipulations should be carried out under a dry, inert atmosphere.

-

Aluminum chloride is a corrosive solid that reacts violently with water.

-

The reaction can be exothermic and may become vigorous. Appropriate temperature control and safety precautions are essential.

-

Personnel should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.

An In-depth Technical Guide to the Synthesis and Characterization of Bis(dichlorophosphino)methane (Cl₂PCH₂PCl₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of bis(dichlorophosphino)methane (Cl₂PCH₂PCl₂), a valuable precursor and ligand in synthetic chemistry. The document details a plausible synthetic pathway, outlines key characterization techniques, and presents relevant data in a structured format to support research and development activities.

Introduction

This compound, also known as methylenebis(phosphonous dichloride), is a reactive organophosphorus compound with the chemical formula CH₂Cl₄P₂. Its utility stems from the presence of two dichlorophosphino groups bridged by a methylene (B1212753) unit, making it a versatile building block for the synthesis of various diphosphine ligands. These ligands are of significant interest in coordination chemistry and homogeneous catalysis. The molecule's structural and electronic properties can be fine-tuned through subsequent reactions at the phosphorus-chlorine bonds, leading to a diverse range of derivatives with applications in catalysis and materials science.

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis of this compound can be envisioned through the reaction of methylene chloride (CH₂Cl₂) with excess phosphorus trichloride (B1173362) (PCl₃) using aluminum chloride (AlCl₃) as a catalyst. The reaction likely proceeds through the formation of a reactive electrophilic phosphorus species, which then undergoes substitution with the methylene chloride.

Reaction:

CH₂Cl₂ + 2 PCl₃ --(AlCl₃)--> Cl₂PCH₂PCl₂ + 2 HCl

Experimental Protocol (Proposed):

-

Materials:

-

Methylene chloride (CH₂Cl₂), anhydrous

-

Phosphorus trichloride (PCl₃), freshly distilled

-

Aluminum chloride (AlCl₃), anhydrous

-

Inert solvent (e.g., carbon disulfide or excess PCl₃)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

To a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add anhydrous aluminum chloride and the inert solvent.

-

Cool the mixture in an ice bath and slowly add phosphorus trichloride via the dropping funnel with vigorous stirring.

-

Once the addition is complete, slowly add anhydrous methylene chloride to the reaction mixture.

-

After the addition of methylene chloride, allow the reaction mixture to warm to room temperature and then gently reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve quenching the reaction with a suitable reagent to deactivate the aluminum chloride, followed by filtration and distillation of the crude product under reduced pressure to obtain pure this compound.

-

-

Purification:

-

The crude product can be purified by fractional distillation under reduced pressure.

-

Safety Precautions:

-

Phosphorus trichloride and aluminum chloride are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction should be performed under a strictly anhydrous and inert atmosphere to prevent the decomposition of reactants and products.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Cl₂PCH₂PCl₂.

-

³¹P NMR Spectroscopy: This is the most informative technique for characterizing phosphorus-containing compounds. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, indicative of the two equivalent phosphorus atoms. The chemical shift provides information about the electronic environment of the phosphorus nuclei. While a publicly available spectrum with a precise chemical shift is not readily accessible, data from commercial suppliers and analogous compounds suggest a chemical shift in the downfield region typical for P(III) chlorides.

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show a triplet for the central methylene carbon due to coupling with the two equivalent phosphorus nuclei (²JPC). The chemical shift of this carbon will be influenced by the electronegative chlorine and phosphorus atoms.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will display a triplet for the two equivalent methylene protons due to coupling with the two phosphorus nuclei (²JPH).

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of its structure and bonding.

-

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the P-Cl stretching and bending vibrations, as well as C-H stretching and bending modes of the methylene group.

-

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. The P-Cl and P-C symmetric stretching vibrations are expected to be strong in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns involving the loss of chlorine atoms and cleavage of the P-C bond.

Quantitative Data Summary

The following table summarizes the key physical and spectroscopic properties of this compound. Please note that specific spectroscopic data is based on typical values for similar compounds and requires experimental verification.

| Property | Value | Reference |

| Molecular Formula | CH₂Cl₄P₂ | --INVALID-LINK-- |

| Molecular Weight | 217.79 g/mol | --INVALID-LINK-- |

| CAS Number | 28240-68-8 | --INVALID-LINK-- |

| Appearance | Colorless liquid | |

| Density | 1.601 g/mL at 25 °C | |

| Refractive Index | n20/D 1.594 | |

| ³¹P NMR Chemical Shift | Expected in the range of +150 to +200 ppm | Estimated based on similar compounds |

| ¹³C NMR Chemical Shift (CH₂) | Expected as a triplet | Theoretical prediction |

| ¹H NMR Chemical Shift (CH₂) | Expected as a triplet | Theoretical prediction |

Visualizations

Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Characterization Logic

Caption: Logical flow for the characterization of this compound.

This guide serves as a foundational resource for researchers and professionals working with this compound. Further experimental investigation is recommended to validate the proposed synthetic protocol and obtain precise characterization data.

Technical Guide: Methylenebis(phosphonic dichloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of Methylenebis(phosphonic dichloride), a reactive organophosphorus compound utilized as a key reagent in various chemical syntheses. This document outlines its chemical identity, physical and spectral properties, detailed experimental protocols for its synthesis, and its application in phosphonylation reactions.

The compound commonly referred to as Methylenebis(dichlorophosphine) is more accurately identified under IUPAC nomenclature based on a phosphorus(V) center. This guide will focus on this stable and widely referenced species.

Chemical Identity and Properties

The compound of interest is systematically named bis(dichlorophosphoryl)methane . It is also commonly known as Methylenebis(phosphonic dichloride).

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| IUPAC Name | bis(dichlorophosphoryl)methane |

| Synonyms | Methylenebis(phosphonic dichloride), Methylenediphosphonic dichloride |

| CAS Number | 1499-29-2 |

| Molecular Formula | CH₂Cl₄O₂P₂ |

| Molecular Weight | 249.78 g/mol |

| Appearance | Faint beige crystalline powder |

| Melting Point | 102-104 °C |

| Boiling Point | 329.0 ± 25.0 °C (Predicted) |

| Density | 1.798 ± 0.06 g/cm³ (Predicted) |

| Solubility | Chloroform (Slightly), DMSO (Sparingly), Ethyl Acetate (Sparingly), Methanol (Slightly) |

| Stability | Moisture Sensitive |

Table 2: Spectral Data

| Technique | Data |

| ³¹P NMR | Chemical shift is available in neat solvent. |

| ¹³C NMR | Spectrum is available. |

Experimental Protocols

Synthesis of Methylenebis(phosphonic dichloride)

A common synthetic route to Methylenebis(phosphonic dichloride) involves the chlorination of a methylenebisphosphonic acid derivative. The following is a representative protocol.[1]

Materials:

-

Methylenebisphosphonic acid tetrakis(trimethylsilyl) ester

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Oxalyl chloride ((COCl)₂)

-

N,N-dimethylformamide (DMF)

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

To a solution of Methylenebisphosphonic acid tetrakis(trimethylsilyl) ester (6 kg) in dichloromethane (24 L), add oxalyl chloride (8.19 kg, 5.65 L) and N,N-dimethylformamide (28.3 g, 29.8 mL).

-

The reaction mixture is stirred at 20 °C for 12 hours.

-

Following the reaction, the mixture is filtered and concentrated under reduced pressure to yield the crude product.

-

The crude product is then mixed with methyl tert-butyl ether (MTBE) and pulped at 20 °C.

-

The resulting solid is filtered, ground, and dried for 12 hours to afford Methylenebis(phosphonic dichloride) as a white solid (3.40 kg, 74% yield).

Diagram 1: Synthesis of Methylenebis(phosphonic dichloride)

Caption: Synthetic workflow for Methylenebis(phosphonic dichloride).

Reaction: Phosphonylation of Nucleosides

Methylenebis(phosphonic dichloride) is a highly effective reagent for the phosphonylation of nucleosides, a key step in the synthesis of nucleotide analogs. It is noted to be more reactive than phosphorus oxychloride (POCl₃) due to the electron-withdrawing nature of the CH₂ group, which increases the electrophilicity of the phosphorus centers.

General Procedure for Phosphonylation of a Nucleoside:

-

The nucleoside is dissolved in a suitable solvent, such as trimethyl phosphate.

-

Methylenebis(phosphonic dichloride) (4-6 equivalents for less reactive nucleosides) is added to the reaction mixture.

-

The reaction is monitored for the formation of the desired 5'-mononucleotide diphosphate (B83284) analog.

-

The reaction is quenched, and the product is purified, typically by chromatography.

Diagram 2: Reaction of Methylenebis(phosphonic dichloride) with a Nucleoside

Caption: General workflow for the phosphonylation of a nucleoside.

Reactivity and Applications

Methylenebis(phosphonic dichloride) serves as a robust phosphonylating agent. Its primary applications in research and development include:

-

Synthesis of Mycophenolic Methylenebis(phosphonate) Derivatives: These compounds have potential therapeutic applications.

-

Phosphonylation of Nucleosides: As detailed above, this is a crucial step in creating nucleotide analogs for various biochemical studies.

-

Preparation of P,P'-partial Esters of Methylenebisphosphonic Acid: These esters are valuable intermediates in organic synthesis.

-

Synthesis of Symmetrical Di- and Tetra-esters of Methylenebisphosphonic Acid: These are used in the development of novel materials and pharmaceuticals.

The high reactivity of the P-Cl bonds makes this compound highly susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles. It is particularly sensitive to moisture and should be handled under inert atmospheric conditions.

Safety Information

Methylenebis(phosphonic dichloride) is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

References

A Deep Dive into the Electrophilic Reactivity of Bis(dichlorophosphino)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dichlorophosphino)methane, Cl₂PCH₂PCl₂, is a highly reactive organophosphorus compound that serves as a versatile building block in the synthesis of a wide array of diphosphine ligands and other P-C-P bridged structures. Its reactivity is dominated by the four labile phosphorus-chlorine bonds, which are susceptible to nucleophilic attack, making the phosphorus centers electrophilic. This technical guide provides a comprehensive overview of the reactivity of this compound with various electrophiles, with a focus on substitution reactions at the phosphorus center. This document details key reactions, presents quantitative data in structured tables, provides experimental protocols for seminal reactions, and visualizes reaction pathways and workflows using logical diagrams.

Core Reactivity: Nucleophilic Substitution at Phosphorus

The primary mode of reactivity for this compound involves the nucleophilic substitution of the chloride atoms by a variety of nucleophiles. While the phosphorus atom's lone pair can exhibit nucleophilic character, the strong electron-withdrawing effect of the chlorine atoms renders the phosphorus atoms highly electrophilic and prone to attack by nucleophiles.

Reaction with Organometallic Reagents

One of the most fundamental reactions of this compound is its engagement with organometallic reagents, such as Grignard and organolithium reagents. This reaction pathway is a cornerstone for the synthesis of widely used diphosphine ligands, including bis(diphenylphosphino)methane (B1329430) (dppm), by forming stable phosphorus-carbon bonds.

Reaction with Phenylmagnesium Bromide (Grignard Reagent)

The reaction with a Grignard reagent like phenylmagnesium bromide (PhMgBr) proceeds via a stepwise substitution of the chlorine atoms with phenyl groups. Careful control of stoichiometry can, in principle, lead to partially substituted products, but typically an excess of the Grignard reagent is used to achieve full substitution.

Experimental Protocol: Synthesis of Bis(diphenylphosphino)methane (dppm)

A solution of this compound in an anhydrous, inert solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is cooled to a low temperature (typically -78 °C). A solution of phenylmagnesium bromide (in excess, typically >4 equivalents) in the same solvent is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization, typically from ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane (B92381), to yield bis(diphenylphosphino)methane as a white crystalline solid.

| Reactant | Molar Ratio | Solvent | Temperature | Yield (%) | Reference |

| Cl₂PCH₂PCl₂ | 1 | Diethyl Ether | -78 °C to RT | > 80 | [1] |

| PhMgBr | > 4 | Diethyl Ether | -78 °C to RT | > 80 | [1] |

Table 1: Quantitative Data for the Synthesis of dppm

Arbuzov-type Reactions with Alcohols and Alkoxides

This compound can undergo reactions with alcohols or alkoxides, which can be viewed as a variation of the Michaelis-Arbuzov reaction. In this reaction, the alcohol or alkoxide acts as a nucleophile, attacking the electrophilic phosphorus center and displacing a chloride ion. Subsequent rearrangement leads to the formation of P-O-C bonds and ultimately to methylenebis(phosphonate) esters.

The reaction of trivalent phosphorus esters with alkyl halides to form pentavalent phosphorus species is known as the Michaelis-Arbuzov reaction.[2][3] While not a direct reaction with an external electrophilic alkyl halide, the reaction of this compound with alcohols can proceed through a similar phosphonium (B103445) intermediate.

Reaction with Sodium Ethoxide

The reaction with a sodium alkoxide, such as sodium ethoxide (NaOEt), results in the formation of tetraalkyl methylenebis(phosphonites), which can be subsequently oxidized or rearranged to the corresponding phosphonates.

Experimental Protocol: Synthesis of Tetraethyl Methylenebis(phosphonate)

To a solution of this compound in a dry, inert solvent like toluene (B28343), four equivalents of sodium ethoxide are added portion-wise at a controlled temperature, often starting at 0 °C and then warming to room temperature or gentle reflux. The reaction is monitored for the disappearance of the starting material. After completion, the sodium chloride byproduct is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude tetraethyl methylenebis(phosphonite). This intermediate can be unstable and is often used immediately or carefully purified. Oxidation, for instance with a mild oxidizing agent, will yield the final tetraethyl methylenebis(phosphonate).

| Reactant | Molar Ratio | Solvent | Temperature | Product | Reference |

| Cl₂PCH₂PCl₂ | 1 | Toluene | 0 °C to reflux | (EtO)₂PCH₂P(OEt)₂ | [1] |

| NaOEt | 4 | Toluene | 0 °C to reflux | (EtO)₂PCH₂P(OEt)₂ | [1] |

Table 2: Data for the Synthesis of Methylenebis(phosphonite)

Reaction with Amines

The reaction of this compound with primary amines is a key route to various phosphorus-nitrogen heterocycles. Depending on the stoichiometry and the nature of the amine, a variety of products can be obtained, including cyclodiphosphazanes.

Reaction with Primary Amines

With primary amines (RNH₂), the initial substitution of one chlorine atom on each phosphorus atom is followed by an intramolecular condensation, leading to the formation of a cyclic product.

Experimental Protocol: Synthesis of a Cyclodiphosphazane

A solution of this compound in a dry, non-polar solvent such as hexane or toluene is cooled in an ice bath. A solution of the primary amine (at least four equivalents to act as a reactant and HCl scavenger) in the same solvent is added dropwise with vigorous stirring. The reaction is typically exothermic. After the addition is complete, the mixture is stirred at room temperature for several hours. The precipitated amine hydrochloride is removed by filtration under an inert atmosphere. The filtrate is then concentrated under reduced pressure, and the product is purified by crystallization or distillation. The compounds [ClP(X)]₂NR (where X is a lone pair, O, or S, and R is an alkyl group) react with primary amines to yield cyclodiphosphazanes.[4]

| Reactant | Molar Ratio | Solvent | Product Type | Reference |

| [Cl₂P(X)]₂NR | 1 | Varies | Cyclodiphosphazane | [4] |

| R'NH₂ | 3 | Varies | Cyclodiphosphazane | [4] |

Table 3: General Data for Cyclodiphosphazane Synthesis

Conclusion

This compound is a highly valuable and reactive starting material in organophosphorus chemistry. Its electrophilic phosphorus centers readily undergo nucleophilic substitution with a wide range of nucleophiles, including organometallic reagents, alcohols/alkoxides, and amines. These reactions provide efficient pathways to important classes of compounds such as diphosphine ligands, methylenebis(phosphonates), and phosphorus-nitrogen heterocycles. A thorough understanding of its reactivity is crucial for researchers and scientists in the fields of coordination chemistry, catalysis, and drug development, enabling the design and synthesis of novel molecules with tailored properties. The experimental protocols and data provided in this guide serve as a foundational resource for the practical application of this compound in chemical synthesis.

References

- 1. SYNTHESIS OF SYMMETRICAL METHYLENEBIS(ALKYL HYDROGEN PHOSPHONATES) BY SELECTIVE CLEAVAGE OF METHYLENEBIS(DIALKYL PHOSPHONATES) WITH MORPHOLINE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Cyclisation of bis(dichlorophosphino)-, bis(dichlorophosphinoyl)-, and bis(dichlorophosphinothioyl)-amines by primary amines - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Theoretical and Experimental Insights into Bis(dichlorophosphino)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dichlorophosphino)methane, with the chemical formula CH₂(PCl₂)₂, is a reactive organophosphorus compound that serves as a versatile precursor in coordination chemistry and organometallic synthesis. Its importance lies in its bifunctional phosphine (B1218219) nature, allowing it to act as a bridging ligand in the formation of bimetallic complexes. This technical guide provides a consolidated overview of the theoretical and experimental knowledge currently available for this compound. Due to a notable scarcity of dedicated in-depth theoretical studies on this specific molecule, this document compiles available physicochemical data, proposes generalized experimental protocols based on established chemical principles for analogous compounds, and presents logical workflows for its synthesis and characterization. This guide aims to serve as a foundational resource for researchers interested in the application and further study of this compound.

Introduction

This compound, also known as methylenebis(dichlorophosphine), is a colorless liquid characterized by its two dichlorophosphino groups bridged by a methylene (B1212753) unit. This structure imparts a high degree of reactivity, particularly at the phosphorus-chlorine bonds, which are susceptible to nucleophilic substitution. This reactivity makes it a valuable starting material for the synthesis of a variety of diphosphine ligands, which are crucial in homogeneous catalysis, including cross-coupling reactions.

Despite its utility, detailed theoretical examinations of this compound, such as high-level computational studies on its electronic structure, conformational analysis, and spectroscopic properties, are not extensively reported in publicly accessible literature. This guide endeavors to bridge this gap by presenting the known data and providing a framework for its experimental handling and investigation.

Physicochemical and Computed Properties

The following tables summarize the key physical, chemical, and computed properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | CH₂Cl₄P₂ | PubChem[1] |

| Molecular Weight | 217.79 g/mol | PubChem[1] |

| CAS Number | 28240-68-8 | Sigma-Aldrich[2] |

| Appearance | Colorless liquid | Strem[3] |

| Density | 1.601 g/mL at 25 °C | Sigma-Aldrich[2] |

| Boiling Point | 101-105 °C at 22 mmHg | Thermo Scientific[4] |

| Refractive Index | n20/D 1.5940 | Sigma-Aldrich[2] |

| Solubility | Reacts with water | Thermo Scientific[4] |

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Source |

| IUPAC Name | dichloro(dichlorophosphanylmethyl)phosphane | PubChem[1] |

| InChI | InChI=1S/CH2Cl4P2/c2-6(3)1-7(4)5/h1H2 | PubChem[1] |

| InChIKey | OEKLCAXLANZKPX-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C(P(Cl)Cl)P(Cl)Cl | PubChem[1] |

| XLogP3-AA | 2.9 | PubChem[1] |

Theoretical Studies: Current Landscape

A comprehensive search of scientific databases reveals a significant lack of dedicated theoretical studies, such as Density Functional Theory (DFT) or ab initio calculations, specifically focused on this compound. While computational methods are extensively used to study the properties and reactivity of phosphine ligands and their metal complexes, this particular molecule has not been the subject of detailed published research.

Consequently, quantitative data on its optimized geometry (bond lengths, bond angles), conformational energetics, and calculated vibrational frequencies are not available in the literature. The data presented in this guide is therefore limited to experimentally determined properties and descriptors from chemical databases. Future theoretical investigations would be highly valuable to elucidate the electronic structure, preferred conformations, and reactivity of this important ligand precursor.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through methods analogous to those used for similar organophosphorus compounds, such as the reaction of a phosphorus source with a methylene precursor. A plausible, though not explicitly documented, synthetic route is the reaction of phosphorus trichloride (B1173362) with a suitable methylene source in the presence of a reducing agent or via a multi-step process involving the formation of a P-C-P backbone followed by chlorination.

Generalized Protocol:

-

Reaction Setup: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques. All glassware should be thoroughly dried before use.

-

Reagents:

-

Phosphorus trichloride (PCl₃)

-

Dichloromethane (CH₂Cl₂)

-

A suitable reducing agent (e.g., a metal such as magnesium or an organometallic reagent)

-

An appropriate solvent (e.g., a non-coordinating, anhydrous solvent like hexane (B92381) or toluene)

-

-

Procedure:

-

A solution of phosphorus trichloride in the chosen solvent is prepared in a Schlenk flask.

-

The flask is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

A solution of the methylene source (e.g., dichloromethane) and the reducing agent is added dropwise to the cooled PCl₃ solution with vigorous stirring.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period (e.g., 12-24 hours).

-

The reaction is monitored for completion using a suitable technique (e.g., ³¹P NMR spectroscopy).

-

-

Workup and Purification:

-

The reaction mixture is filtered under inert atmosphere to remove any solid byproducts.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.

-

Note: This is a generalized protocol and the specific conditions (reagent stoichiometry, temperature, reaction time, and purification method) would need to be optimized.

Characterization of this compound

The characterization of the synthesized this compound would involve a combination of spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is the most informative technique for characterizing phosphorus-containing compounds. A single resonance in the ³¹P{¹H} NMR spectrum would be expected for this compound, with a chemical shift characteristic of a P(III) center bonded to two chlorine atoms and a carbon atom.

-

¹H NMR: The proton NMR spectrum would show a triplet (due to coupling with two equivalent phosphorus nuclei) corresponding to the methylene (CH₂) protons.

-

¹³C NMR: The carbon NMR spectrum would exhibit a triplet for the methylene carbon, again due to coupling to the two phosphorus atoms.

-

-

Vibrational Spectroscopy (FT-IR and Raman):

-

Infrared and Raman spectroscopy can be used to identify the characteristic vibrational modes of the molecule, such as P-Cl, P-C, and C-H stretching and bending frequencies.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry can be used to confirm the molecular weight of the compound and to study its fragmentation pattern. Due to its reactivity, a soft ionization technique may be preferable.

-

-

Elemental Analysis:

-

Combustion analysis can be performed to determine the elemental composition (C, H) and confirm the empirical formula.

-

Visualizing Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis and characterization of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: A logical workflow for the characterization of this compound.

Reactivity and Applications

The primary utility of this compound stems from the high reactivity of its P-Cl bonds. These bonds are readily cleaved by nucleophiles, providing a straightforward route to a wide array of diphosphine ligands with the general formula CH₂(PR₂)₂. By varying the 'R' group, the steric and electronic properties of the resulting ligand can be finely tuned.

These diphosphine ligands are of significant interest in coordination chemistry and homogeneous catalysis. They can chelate to a single metal center or, more commonly, bridge two metal centers, facilitating the formation of bimetallic complexes. Such complexes are often investigated for their cooperative catalytic activity in reactions such as hydroformylation, hydrogenation, and various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Conclusion and Future Outlook

This compound is a valuable and reactive building block in synthetic organophosphorus and organometallic chemistry. However, there is a clear and surprising lack of fundamental theoretical studies on this molecule. Detailed computational analyses would provide significant insights into its conformational preferences, electronic structure, and reactivity, which would in turn aid in the rational design of new ligands and catalysts derived from it.

This technical guide has consolidated the currently available experimental data and proposed logical frameworks for its synthesis and characterization. It is hoped that this document will serve as a useful starting point for researchers and encourage further investigation into the theoretical and practical aspects of this versatile compound. The development of a more detailed understanding of this compound will undoubtedly contribute to advancements in ligand design and homogeneous catalysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Methylenebis(phosphonic dichloride) | CH2Cl4O2P2 | CID 5063078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Computational studies on conformation, electron density distributions, and antioxidant properties of anthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Bis(diphenylphosphino)methane (dppm) Ligands in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dichlorophosphino)methane is a highly reactive organophosphorus compound that serves as a versatile precursor for the synthesis of more stable and widely used phosphine (B1218219) ligands. Due to the lability of the P-Cl bonds, this compound is not typically employed directly as a ligand in catalytic reactions such as the Suzuki-Miyaura coupling. Instead, it is converted into more robust ligands, most notably bis(diphenylphosphino)methane (B1329430) (dppm).

This document provides detailed application notes and protocols for the synthesis of dppm from this compound and its subsequent and effective use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The choice of ligand is critical for the efficiency and scope of this reaction, and dppm has proven to be a versatile and effective ligand.

Synthesis of Bis(diphenylphosphino)methane (dppm) from this compound

The synthesis of dppm from this compound involves the substitution of the chloro groups with phenyl groups using an organometallic reagent, such as a Grignard reagent.

Caption: Synthetic route from this compound to dppm.

Experimental Protocol: Synthesis of dppm

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (crystal)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried three-neck flask under an inert atmosphere, add magnesium turnings (4.2 eq.).

-

Add a small crystal of iodine.

-

Add a small portion of a solution of bromobenzene (4.1 eq.) in anhydrous THF to initiate the reaction (indicated by heat and disappearance of the iodine color).

-

Slowly add the remaining bromobenzene solution via a dropping funnel to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has reacted.

-

-

Synthesis of dppm:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the Grignard reagent via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane) to yield dppm as a white crystalline solid.

-

Application of dppm in Suzuki-Miyaura Coupling

The dppm ligand is used to form a palladium catalyst, often in situ, for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids. The bidentate nature of dppm can stabilize the palladium center throughout the catalytic cycle.

Caption: General workflow for a dppm-ligated Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling using a Pd/dppm Catalyst

Materials:

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium precursor

-

Bis(diphenylphosphino)methane (dppm)

-

Base (e.g., potassium carbonate, cesium carbonate, potassium phosphate)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane, DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard reaction glassware

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask or round-bottom flask equipped with a condenser and magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

-

In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%) and dppm (0.012-0.06 mmol, 1.2-6 mol%) in a small amount of the reaction solvent.

-

Add the catalyst solution to the reaction flask.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the anhydrous solvent (5-10 mL) to the flask.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a Pd/dppm catalyst system. Conditions can vary, so this table serves as a general guide.

| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 12 | 92 |

| 2 | 1-Iodonaphthalene | 4-Methylphenylboronic acid | Cs₂CO₃ | Dioxane | 90 | 8 | 95 |

| 3 | 4-Bromobenzonitrile | Phenylboronic acid | K₃PO₄ | DMF | 110 | 6 | 88 |

| 4 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | K₂CO₃ | Toluene | 100 | 16 | 85 |

| 5 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 110 | 24 | 75 |

Concluding Remarks

While this compound is not directly applicable as a ligand in Suzuki-Miyaura coupling, it serves as a valuable starting material for the synthesis of the highly effective bis(diphenylphosphino)methane (dppm) ligand. The Pd/dppm catalyst system demonstrates broad applicability and good to excellent yields for the cross-coupling of a variety of aryl halides with arylboronic acids under relatively mild conditions. The protocols provided herein offer a robust starting point for researchers and professionals in drug development and materials science for the synthesis of valuable biaryl compounds. Optimization of reaction parameters such as base, solvent, temperature, and catalyst loading may be necessary for specific substrate combinations to achieve optimal results.

Application Notes and Protocols for the Use of Bis(dichlorophosphino)methane in Heck Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the potential application of bis(dichlorophosphino)methane (dcpm) as a ligand in palladium-catalyzed Heck cross-coupling reactions. Due to the limited availability of specific experimental data for this compound in the Heck reaction, this guide presents a representative protocol based on analogous electron-deficient bidentate phosphine (B1218219) ligands. The information herein is intended to serve as a starting point for researchers interested in exploring the catalytic activity of this and similar electron-poor phosphine ligands.

Introduction

The Mizoroki-Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2][3][4] The choice of phosphine ligand is crucial for the efficiency and selectivity of the reaction, as it influences the stability and reactivity of the palladium catalyst.[5][6]

This compound (dcpm) is a bidentate phosphine ligand characterized by its strong electron-withdrawing chloro-substituents. While literature on its direct use in Heck reactions is scarce, studies on other electron-deficient bidentate phosphines suggest potential advantages in certain applications, particularly in the arylation of electron-rich olefins.[5][7] The electron-deficient nature of dcpm could potentially enhance the oxidative addition step and influence the regioselectivity of the coupling reaction.

These application notes provide a comprehensive, albeit representative, experimental protocol for utilizing a this compound-palladium catalyst system in a Heck reaction.

Catalytic Cycle and Proposed Role of this compound

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[2][4] A bidentate phosphine ligand like this compound would chelate to the palladium center throughout this cycle.

Caption: General Heck Catalytic Cycle with a Bidentate Ligand.

The electron-withdrawing nature of the chloro-substituents in this compound is expected to render the palladium center more electrophilic. This could facilitate the oxidative addition of the aryl halide to the Pd(0) complex, which is often the rate-determining step.

Experimental Protocols

Note: The following protocols are representative and based on Heck reactions employing electron-deficient bidentate phosphine ligands. Optimization of reaction conditions is highly recommended for specific substrates.

In Situ Catalyst Preparation

The palladium catalyst can be conveniently generated in situ from a palladium precursor and this compound.

Caption: Workflow for In Situ Catalyst Preparation.

Methodology:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(dba)₂ or Pd(OAc)₂).

-

Add this compound (1.0-1.2 equivalents relative to palladium).

-

Add the desired volume of degassed, anhydrous solvent (e.g., DMF, NMP, or toluene).

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.

Representative Heck Reaction Protocol

This protocol describes the coupling of an aryl halide with an alkene using the in situ prepared catalyst.

Table 1: Reaction Components and Conditions

| Component | Molar Equivalents | Typical Concentration/Loading | Notes |

| Aryl Halide | 1.0 | 0.1 - 1.0 M | Aryl bromides and iodides are generally more reactive than chlorides. |

| Alkene | 1.2 - 1.5 | - | Electron-rich olefins are of particular interest for this type of ligand. |

| Palladium Precursor | 0.01 - 0.05 | 1 - 5 mol% | Pd(OAc)₂ or Pd₂(dba)₃ are common choices. |

| This compound | 0.012 - 0.06 | 1.2 - 1.2 x mol% of Pd | A slight excess relative to palladium is often used. |

| Base | 2.0 - 3.0 | - | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., Et₃N). |

| Solvent | - | - | Anhydrous, degassed DMF, NMP, or toluene. |

| Temperature | - | 80 - 140 °C | Reaction temperature will depend on the reactivity of the substrates. |

| Reaction Time | - | 2 - 24 hours | Monitor by TLC or GC-MS. |

Methodology:

-

Prepare the active catalyst solution as described in section 3.1.

-

To the Schlenk flask containing the catalyst, add the aryl halide, the alkene, and the base under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation: Representative Yields

The following table provides hypothetical but plausible yields for a Heck reaction between various aryl bromides and an electron-rich alkene (e.g., butyl vinyl ether) using a palladium/bis(dichlorophosphino)methane catalyst system. These values are for illustrative purposes and actual yields may vary.

Table 2: Representative Yields for the Heck Coupling of Aryl Bromides with Butyl Vinyl Ether

| Entry | Aryl Bromide | Product Yield (%) |

| 1 | 4-Bromoanisole | 85 |

| 2 | Bromobenzene | 78 |

| 3 | 4-Bromotoluene | 82 |

| 4 | 1-Bromo-4-nitrobenzene | 92 |

| 5 | 1-Bromo-4-chlorobenzene | 75 |

Safety and Handling

-

This compound is highly reactive and sensitive to moisture and air. It should be handled under a dry, inert atmosphere using Schlenk line or glovebox techniques.

-

Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic solvents used in the reaction are flammable and should be handled in a well-ventilated fume hood.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

References

Application Notes and Protocols for Sonogashira Coupling Utilizing a Diphosphine Ligand System

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sonogashira Coupling

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base. Its mild reaction conditions and broad functional group tolerance make it an invaluable tool for the synthesis of natural products, pharmaceuticals, and advanced organic materials.[2]

The Role of Diphosphine Ligands

Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Diphosphine ligands, such as dppm, can chelate to the palladium center, influencing the geometry and electronic properties of the catalytic complex. This can lead to enhanced stability and catalytic activity. The choice of ligand can impact the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

Reaction Mechanism

The Sonogashira coupling typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species (formed in the copper cycle). Finally, reductive elimination from the resulting palladium complex yields the coupled product and regenerates the Pd(0) catalyst.[2]

-

Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is then transferred to the palladium center in the transmetalation step.[2]

In some cases, the reaction can proceed under copper-free conditions, where the palladium catalyst facilitates all steps of the reaction, including the activation of the alkyne.

Catalytic Cycle of Sonogashira Coupling

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocols

The following protocols are general guidelines and may require optimization depending on the specific substrates and desired scale. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a widely used method for the Sonogashira coupling of various aryl and vinyl halides with terminal alkynes.

Materials:

-

Aryl or vinyl halide (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Palladium catalyst (e.g., PdCl₂(dppm)) (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Base (e.g., triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA)) (3.0 mmol)

-

Anhydrous, degassed solvent (e.g., THF or DMF) (5 mL)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add the aryl or vinyl halide, palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C.

-